3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of various fluorinated compounds. The presence of chlorine, fluorine, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the halogen exchange reaction between 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride at elevated temperatures (170-200°C) and high pressure (at least 200 psig) in the absence of a catalyst . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully reduced derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Biology: The compound is used in the development of fluorinated biomolecules for studying biological processes and drug interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties and conformation of the molecule .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
2-Fluoro-3-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical syntheses.
2-Chloro-5-(trifluoromethyl)pyridine: Employed as a model substrate for regioselective functionalization.
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it a versatile building block for synthesizing a wide range of fluorinated compounds.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSROTVTTLUHCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361445 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72537-17-8 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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